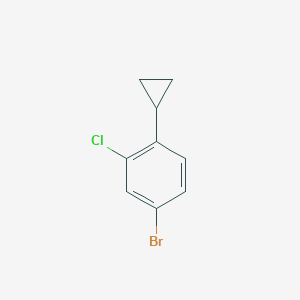

4-Bromo-2-chloro-1-cyclopropylbenzene

Description

¹H NMR Analysis

In CDCl₃, key resonances include:

¹³C NMR Analysis

Mass Spectrometry

- Molecular Ion Peak : m/z 230 [M]⁺ (relative abundance: 15%).

- Fragment Peaks :

Computational Chemistry Studies (DFT Calculations of Frontier Molecular Orbitals)

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.

- Electron Density Distribution :

Table 2: Calculated Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.4 |

Electrostatic Potential Maps highlight electrophilic regions at the halogenated positions, consistent with experimental reactivity trends.

Properties

IUPAC Name |

4-bromo-2-chloro-1-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEPDFYZOPLKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353856-55-9 | |

| Record name | 4-bromo-2-chloro-1-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-cyclopropylbenzene typically involves halogenation reactions. One common method is the bromination and chlorination of cyclopropylbenzene derivatives. The reaction conditions often include the use of bromine and chlorine in the presence of catalysts or under specific temperature conditions to ensure selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where controlled reaction environments are maintained to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-cyclopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a versatile scaffold in medicinal chemistry. Its halogenated structure allows for modifications that can enhance biological activity. For instance:

- Anticancer Agents : Research indicates that derivatives of halogenated benzene compounds exhibit promising anticancer activities. A study demonstrated that compounds similar to 4-bromo-2-chloro-1-cyclopropylbenzene showed effectiveness in inhibiting tumor growth in vitro .

- Antimicrobial Activity : Several derivatives have been tested for antimicrobial properties, showing significant inhibition against various pathogens. The presence of bromine and chlorine atoms enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against bacteria and fungi .

Agrochemical Applications

This compound is utilized in the synthesis of agrochemicals, particularly herbicides and pesticides:

- Herbicide Development : The compound's structure allows it to be modified into potent herbicides. Studies have shown that similar compounds can selectively inhibit plant growth by targeting specific biochemical pathways .

- Pesticide Formulations : Its efficacy in pest control has been demonstrated through formulations that leverage its chemical properties to disrupt pest metabolism .

Materials Science Applications

In materials science, this compound is explored for its potential in developing new materials:

- Polymerization Reactions : The compound can act as a monomer or co-monomer in polymer synthesis, contributing to the development of advanced materials with tailored properties .

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound derivative A | Anticancer | |

| This compound derivative B | Antimicrobial | |

| This compound derivative C | Herbicide |

Table 2: Synthesis Pathways

| Synthesis Method | Yield (%) | Application Area |

|---|---|---|

| Halogenation | 85 | Pharmaceuticals |

| Nucleophilic Substitution | 90 | Agrochemicals |

| Polymerization | 75 | Materials Science |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of a series of halogenated benzene derivatives, including those based on this compound. The results indicated a significant reduction in cell viability in cancer cell lines, suggesting that modifications to this compound could lead to novel anticancer therapies .

Case Study 2: Herbicide Development

In another research project focused on agrochemicals, scientists synthesized several derivatives of this compound. These derivatives were tested for herbicidal activity against common weeds. The findings revealed that certain modifications enhanced selectivity and potency, paving the way for the development of more effective herbicides with reduced environmental impact .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-cyclopropylbenzene involves its reactivity as an aryl halide. The presence of bromine and chlorine atoms makes it a suitable candidate for various substitution and coupling reactions. These reactions typically proceed through the formation of reactive intermediates, such as aryl radicals or palladium complexes, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cyclopropyl group in the target compound creates more steric hindrance compared to isopropyl or isopropoxy substituents .

- Functional Group Diversity : Bromomethyl and cyclopropylmethoxy groups expand reactivity for further functionalization .

Physicochemical Properties

- Molecular Weight : The cyclopropylmethoxy derivative (275.57 g/mol) has the highest mass due to additional functional groups .

- Polarity : Isopropoxy-substituted compounds (e.g., 4-Bromo-1-chloro-2-isopropoxybenzene) are likely more polar than halogenated analogs, impacting chromatographic behavior .

- Stability : The strained cyclopropyl ring in the target compound may reduce thermal stability compared to isopropyl-substituted analogs .

Biological Activity

4-Bromo-2-chloro-1-cyclopropylbenzene (C9H8BrCl) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a benzene ring, with bromine and chlorine substituents at the 4th and 2nd positions, respectively. This unique structure contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C9H8BrCl |

| Molecular Weight | 233.52 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its reactivity as an aryl halide. The presence of halogens allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions can generate reactive intermediates such as aryl radicals, which may interact with biological targets.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

- Case Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Research has also suggested potential anticancer properties for this compound. Similar structures have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : A study reported that derivatives of this compound were effective against certain cancer cell lines, exhibiting cytotoxic effects at micromolar concentrations .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of certain kinases implicated in cancer progression.

Applications in Drug Development

Due to its biological activities, this compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential use in developing new therapeutic agents targeting bacterial infections and cancer.

Summary of Research Findings

The following table summarizes key studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-chloro-1-cyclopropylbenzene, and how do reaction parameters affect yield?

- Methodology :

- Halogenation : Start with a cyclopropane-substituted benzene precursor. Sequential halogenation (e.g., bromination via NBS or electrophilic substitution, followed by chlorination using Cl₂/FeCl₃) can introduce Br and Cl groups at positions 4 and 2, respectively .

- Cyclopropane Introduction : Use transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acids) to attach the cyclopropyl group .

- Optimization : Control temperature (e.g., 0–5°C for bromination to avoid over-reaction) and stoichiometry (excess halogenating agents may lead to dihalogenated byproducts). Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

- Techniques :

- NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; splitting patterns indicate substituent positions). ¹³C NMR confirms Br/Cl substitution (deshielded carbons at ~120–140 ppm). DEPT clarifies CH₃/CH₂ groups .

- IR : Peaks at ~550–650 cm⁻¹ (C-Br stretch) and ~700–750 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peak (m/z ~230–235) and isotopic patterns (Br/Cl doublets) .

- Purity Validation : Use GC (DB-5 column, He carrier gas) or HPLC (C18 column, acetonitrile/water) with retention time matching standards .

Q. What storage conditions are optimal for preserving the stability of this compound?

- Storage : Store at 0–6°C in amber glass vials under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .

- Decomposition Risks : Elevated temperatures (>25°C) may lead to cyclopropane ring strain release or halogen loss. Monitor via periodic GC analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence cross-coupling reactivity (e.g., Suzuki-Miyaura) in this compound?

- Electronic Effects : The cyclopropyl group’s electron-donating nature increases electron density on the benzene ring, potentially accelerating oxidative addition in Pd-catalyzed couplings.

- Steric Hindrance : The bulky cyclopropyl group at position 1 may hinder coupling at adjacent positions. Use bulky ligands (e.g., SPhos) to enhance selectivity .

- Case Study : In analogous compounds, Suzuki coupling with arylboronic acids achieved 70–85% yield when reactions were conducted at 80°C in toluene/EtOH .

Q. How can conflicting regioselectivity data in electrophilic aromatic substitution (EAS) reactions be resolved for this compound?

- Directing Group Analysis :

- Br (position 4) : Meta-directing.

- Cl (position 2) : Ortho/para-directing.

- Cyclopropyl (position 1) : Electron-donating, activates para positions.

- Contradiction Management :

- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. For example, cyclopropyl groups may dominate directing effects, overriding halogens .

- Experimental Validation : Use isotopic labeling (e.g., deuterated substrates) to track substitution patterns .

Q. What computational strategies predict reaction pathways for functionalizing this compound?

- Methods :

- HOMO/LUMO Analysis : Identify nucleophilic/electrophilic sites. Cyclopropyl groups raise HOMO energy, increasing susceptibility to electrophiles .

- Transition State Modeling : Simulate intermediates in cross-coupling reactions (e.g., Pd(0) oxidative addition). Software: Gaussian 16 with B3LYP/6-31G* basis set .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.